Methyl 5-O-feruloylarabinofuranoside
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Overview
Description
Methyl 5-O-feruloylarabinofuranoside is a natural compound that has gained considerable attention in recent years due to its potential therapeutic applications. It is a member of the arabinofuranoside family, which is found in various plants and has been shown to possess a range of biological activities.
Mechanism Of Action
The mechanism of action of methyl 5-O-feruloylarabinofuranoside is not fully understood. However, it is believed to exert its biological effects through various pathways. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause oxidative stress and contribute to the development of various diseases. It has also been found to modulate the expression of genes involved in inflammation and cancer.
Biochemical And Physiological Effects
Methyl 5-O-feruloylarabinofuranoside has been shown to possess a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell proliferation. It has also been shown to improve insulin sensitivity and to protect against neurodegeneration.
Advantages And Limitations For Lab Experiments
The advantages of using methyl 5-O-feruloylarabinofuranoside in lab experiments include its natural origin, low toxicity, and potential therapeutic applications. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its high cost of synthesis.
Future Directions
There are several future directions for the study of methyl 5-O-feruloylarabinofuranoside. One area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
Synthesis Methods
Methyl 5-O-feruloylarabinofuranoside can be synthesized from arabinofuranose and ferulic acid. The reaction involves the esterification of the hydroxyl group at the C-5 position of arabinofuranose with the carboxyl group of ferulic acid. The resulting compound is then methylated at the hydroxyl group of the arabinofuranoside moiety to yield methyl 5-O-feruloylarabinofuranoside.
Scientific Research Applications
Methyl 5-O-feruloylarabinofuranoside has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been found to have neuroprotective effects and to improve insulin sensitivity.
properties
CAS RN |
134796-38-6 |
---|---|
Product Name |
Methyl 5-O-feruloylarabinofuranoside |
Molecular Formula |
C16H20O8 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H20O8/c1-21-11-7-9(3-5-10(11)17)4-6-13(18)23-8-12-14(19)15(20)16(22-2)24-12/h3-7,12,14-17,19-20H,8H2,1-2H3/b6-4+/t12-,14-,15+,16+/m0/s1 |
InChI Key |
LETMSZAPHATPGU-PHUHDGQOSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O1)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O)O |
SMILES |
COC1C(C(C(O1)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |
synonyms |
Me-5-FAF methyl 5-O-feruloylarabinofuranoside methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside |
Origin of Product |
United States |
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